5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde

Description

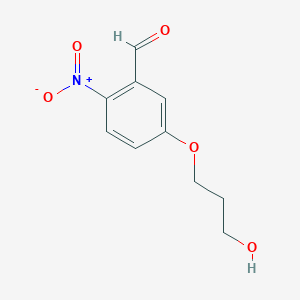

5-(3-Hydroxypropoxy)-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a hydroxypropoxy group at the 5-position and a nitro group at the 2-position of the aromatic ring. The hydroxypropoxy substituent likely enhances solubility in polar solvents and modulates electronic effects on the aromatic ring, influencing its chemical and biological behavior.

Properties

CAS No. |

207298-34-8 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

5-(3-hydroxypropoxy)-2-nitrobenzaldehyde |

InChI |

InChI=1S/C10H11NO5/c12-4-1-5-16-9-2-3-10(11(14)15)8(6-9)7-13/h2-3,6-7,12H,1,4-5H2 |

InChI Key |

NJWLMMIPAPQNIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCCO)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-related properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) at the 2- or 3-position enhance stability and reactivity in oxidation reactions .

- Polar substituents (e.g., hydroxypropoxy, hydroxy) improve solubility but may reduce volatility compared to non-polar analogs like 2-nitrobenzaldehyde .

Reactivity and Functional Comparisons

Singlet Oxygen Quenching

2-Nitrobenzaldehyde derivatives exhibit singlet oxygen (¹O₂) quenching properties. The order of efficacy is:

2-nitrobenzaldehyde > 3-nitrobenzaldehyde > 4-nitrobenzaldehyde .

- The 2-nitro isomer's superior performance is attributed to optimal spatial alignment of the nitro group for ¹O₂ interaction.

- Hydroxypropoxy or methoxymethoxy substituents (as in 5-substituted analogs) may enhance photostability but require empirical validation .

Enzymatic Oxidation

2-Nitrobenzaldehyde is a substrate for 2-carboxybenzaldehyde dehydrogenase, with kinetic parameters:

- Kₘ : 2.8 mM, kcat : 48 s⁻¹ (vs. 100 mM and 39 s⁻¹ for 2-carboxybenzaldehyde).

- Steric hindrance from bulky substituents (e.g., hydroxypropoxy) could reduce enzymatic affinity.

Schiff Base Formation

Nitrobenzaldehydes react with amines to form Schiff bases, which exhibit antimicrobial activity. For example:

- Schiff bases derived from 2-nitrobenzaldehyde showed inhibition against Acinetobacter calcoaceticus.

- Substituents like hydroxypropoxy may alter electron density, affecting imine bond stability and bioactivity.

Antioxidant Potential

2-Nitrobenzaldehyde outperforms synthetic antioxidants (e.g., TBHQ, BHT) in suppressing fatty acid photooxidation. Analogous 5-substituted derivatives could serve as UV-stable antioxidants in polymers or cosmetics.

Pharmaceutical Intermediates

- 5-(Methoxymethoxy)-2-nitrobenzaldehyde is a precursor in heterocycle synthesis (e.g., benzimidazoles).

- Fluorinated analogs (e.g., hexafluoropropoxy derivatives) are valuable in medicinal chemistry for improved bioavailability.

Analytical Chemistry

Derivatives like 2-nitrobenzaldehyde semicarbazone are used as LC/MS standards for nitrofuran detection in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.